2-(allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole
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Description
2-(allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole is a useful research compound. Its molecular formula is C19H17FN2S and its molecular weight is 324.42. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory and Analgesic Applications
Research on 4,5-diaryl-2-(substituted thio)-1H-imidazoles, a category which includes compounds similar to 2-(allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole, has demonstrated their potential as anti-inflammatory and analgesic agents. These compounds have shown promising results in animal models, such as the rat adjuvant-induced arthritis assay and the mouse phenyl-p-benzoquinone writhing assay, displaying greater potency than traditional drugs like phenylbutazone and indomethacin (Sharpe et al., 1985).
Inhibition of p38 MAP Kinase and TNF-α Release
Another significant application of these compounds is in inhibiting p38 MAP kinase and TNF-α release. Imidazole derivatives, including those structurally related to this compound, have been effective in this regard. They have been synthesized and tested for their ability to inhibit these targets, showing potent inhibitor activity with IC50 values in the low nanomolar range (Koch et al., 2008).
Corrosion Inhibition
Imidazole derivatives are also studied for their corrosion inhibition properties. Compounds like 4,5-diphenyl-2-(p-tolyl)-imidazole have been investigated for their efficiency in preventing corrosion of materials such as J55 steel in CO2 saturated environments. Their effectiveness is attributed to adsorption properties and interaction with metal surfaces (Singh et al., 2017).
Antiproliferative Effects Against Breast Cancer
Some imidazole derivatives, including those structurally similar to this compound, have shown significant antiproliferative effects against breast cancer cell lines. This indicates their potential as a basis for developing more effective cancer therapeutics (Karthikeyan et al., 2017).
High-Temperature Proton-Conducting Electrolyte
Imidazole and its derivatives are also being explored in the field of high-temperature proton-conducting polymer electrolytes, particularly in systems like polybenzimidazole equilibrated with phosphoric acid. Their addition as additives has shown to influence the conductivity of these membranes significantly, beneficial for applications like fuel cells (Schechter & Savinell, 2002).
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-(4-methylphenyl)-2-prop-2-enylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2S/c1-3-12-23-19-21-13-18(15-6-4-14(2)5-7-15)22(19)17-10-8-16(20)9-11-17/h3-11,13H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFOUPRWNYZOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.